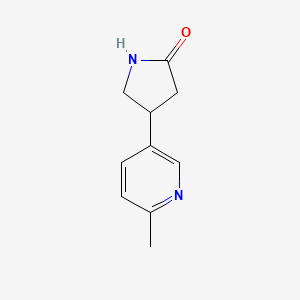
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol is a chemical compound that belongs to the class of phenols and perimidines This compound is characterized by the presence of a chloro group, a phenol group, and a perimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol typically involves the reaction of 2-chlorophenol with 2,3-dihydro-1H-perimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol include:
- 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenol
- 3-(2,3-dihydro-1H-perimidin-2-yl)phenol
- 2-(4-ethyl-phenyl)-2,3-dihydro-1H-perimidine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H13ClN2O |
|---|---|
Poids moléculaire |
296.7 g/mol |
Nom IUPAC |
2-chloro-4-(2,3-dihydro-1H-perimidin-2-yl)phenol |
InChI |
InChI=1S/C17H13ClN2O/c18-12-9-11(7-8-15(12)21)17-19-13-5-1-3-10-4-2-6-14(20-17)16(10)13/h1-9,17,19-21H |
Clé InChI |
MOJHECHLWLYIKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)







![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)

